molecular formula C15H18N2O3 B2903739 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide CAS No. 851406-16-1

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Cat. No.: B2903739
CAS No.: 851406-16-1
M. Wt: 274.32
InChI Key: ORSXXHYMOZWWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 . This compound features a 7-methoxy-2-oxo-1,2-dihydroquinoline core structure, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . The quinolin-2-one core is an ambident nucleophile, allowing for further chemoselective reactions and structure modification, which is valuable for developing novel derivatives for biological evaluation . Research on structurally similar quinoline derivatives has demonstrated potential in various areas. For instance, certain 2-oxoquinoline thiosemicarbazones and their metal complexes have been studied for DNA and protein binding properties, antioxidant activity, and in vitro cytotoxicity, suggesting the core structure's relevance in developing anticancer agents . Other quinoline-based molecules have been investigated as CGRP receptor antagonists for the potential treatment of conditions like migraine . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-14(18)16-7-6-11-8-10-4-5-12(20-2)9-13(10)17-15(11)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSXXHYMOZWWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide typically involves the following steps:

  • Formation of 7-methoxyquinoline: The starting material, 7-methoxyquinoline, is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Oxidation to 2-oxo-1,2-dihydroquinoline: The 7-methoxyquinoline undergoes oxidation to form 2-oxo-1,2-dihydroquinoline.

  • Attachment of Ethylamine: The 2-oxo-1,2-dihydroquinoline is then reacted with ethylamine to introduce the ethylamine group.

  • Amidation: Finally, the ethylamine derivative is treated with propionic acid or its derivatives to form the desired propionamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Halogenated quinolines and other substituted quinolines.

Scientific Research Applications

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and pharmaceutical effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

a) 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 36a)
  • Core Structure: 4-Hydroxy-2-oxo-1,2-dihydroquinoline.
  • Substituents: 2-cyanoethyl and pyridylmethyl groups.
  • Key Difference : The target compound replaces the nitrile and pyridylmethyl groups with an ethyl propionamide chain, which may enhance metabolic stability or alter receptor binding.
b) N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010)
  • Core Structure: 7-Methoxy-2-oxo-1,2-dihydroquinoline.
  • Substituents : Furanylmethyl and benzamide groups.
  • Synthesis: Prepared via benzoylation of the quinoline methyl group, yielding a 70% isolated product .

Propionamide-Containing Analogues

a) (S)-N-[2(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (TAK375)
  • Core Structure: Indeno-furan system.
  • Substituents : Propionamide with (S)-stereochemistry.
  • Activity: Known as a melatonin receptor agonist, highlighting the role of propionamide in receptor engagement .
  • Key Difference: The indeno-furan core diverges from the quinoline scaffold, suggesting distinct target selectivity.

Tetrahydroquinoline Derivatives

a) N-(4-(N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
  • Core Structure: 1,2,3,4-Tetrahydroquinoline (fully saturated).
  • Substituents : Sulfamoyl and methoxyethyl groups.
  • Molecular Weight : 431.6 g/mol, significantly higher than the target compound due to the sulfamoyl moiety .
  • Key Difference: Saturation of the quinoline ring may reduce planarity, altering membrane permeability or receptor binding kinetics.

Biological Activity

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's IUPAC name is N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propanamide, with a molecular formula of C20H22N2O4. Its structure features a quinoline core substituted with a methoxy group and an ethyl side chain, which may influence its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially impacting metabolic pathways involved in disease processes.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to physiological changes.
  • Antioxidant Activity : Quinoline derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa (cervical)10Growth inhibition
MCF-7 (breast)12Induction of apoptosis
A549 (lung)15Cell cycle arrest

These results suggest that the compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can downregulate pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Drug Discoveries & Therapeutics evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis in HeLa cells by activating caspase pathways .
  • Inflammation Model : Another study focused on the anti-inflammatory properties of quinoline derivatives found that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Q & A

Q. What established synthetic routes are used to prepare N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from a 7-methoxy-2-oxo-1,2-dihydroquinoline core. Key steps include:

  • Alkylation : Introducing the ethyl-propionamide side chain via nucleophilic substitution or coupling reactions.
  • Protection/Deprotection : Safeguarding reactive groups (e.g., amine or carbonyl) during synthesis.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Reagents like propionyl chloride or EDCI/HOBT for amide bond formation are commonly used .

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., distinguishing quinoline protons at δ 6.8–8.2 ppm and propionamide signals at δ 1.1–2.5 ppm) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 331.15 for C17_{17}H18_{18}N2_2O3_3).
  • Chromatography : HPLC or TLC assesses purity (>95% by area normalization) .

Q. What preliminary biological assays evaluate its bioactivity?

Methodological Answer: Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorescence-based substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., melatonin receptor MT1_1/MT2_2 due to structural similarity to S20098 ).
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its molecular conformation?

Methodological Answer:

  • Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals.
  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL refines hydrogen-bonding networks and validates the quinoline-propionamide torsion angle .
    Example: The 7-methoxy group’s orientation affects π-π stacking in crystal lattices, influencing solubility .

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Quantify impurities (e.g., residual solvents or byproducts) via GC-MS or 1H^1H NMR.
  • Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation.
  • Metabolic Stability : Introduce fluorine atoms at specific positions to block CYP450 oxidation sites (see analog studies ).
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, guiding dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.